molecular formula C22H18Cl2N6O B2990370 N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide CAS No. 1273554-28-1

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2990370
CAS No.: 1273554-28-1
M. Wt: 453.33
InChI Key: KZKRMMCTFVPGGK-BRJLIKDPSA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18Cl2N6O and its molecular weight is 453.33. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

A study on novel analogs structurally related to the query compound demonstrated promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and tested for their effectiveness, indicating potential applications in developing new antibacterial drugs (Palkar et al., 2017).

Anticancer Agents

Research on pyrazolopyrimidines derivatives, which share a pyrazole core with the query compound, showed anticancer and anti-5-lipoxygenase activities. This suggests that compounds with the pyrazole moiety could be explored for their anticancer properties, offering a route to novel cancer therapies (Rahmouni et al., 2016).

Synthesis and Characterization of Pyrazoles

Studies focusing on the synthesis and structural characterization of pyrazoles, including those with substitutions that may influence biological activity, highlight the importance of such compounds in medicinal chemistry. The structural diversity and potential for modification make them suitable candidates for drug development and other applications (Quiroga et al., 1999).

Molecular Interaction Studies

The interaction of pyrazole derivatives with biological receptors has been explored to understand the binding mechanisms and design more effective molecules. For instance, studies on the antagonist interactions with the CB1 cannabinoid receptor provide insights into how structural features of these compounds influence their biological activities (Shim et al., 2002).

Heterocyclic Compound Synthesis

The utility of compounds containing pyrazole rings in synthesizing a wide range of heterocyclic compounds has been demonstrated. This underscores the versatility of pyrazole derivatives in organic synthesis, leading to the creation of compounds with potential applications in various fields, including pharmaceuticals (Fadda et al., 2012).

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N6O/c1-13-21(14(2)30(29-13)17-6-4-3-5-7-17)19-11-20(27-26-19)22(31)28-25-12-15-8-9-16(23)10-18(15)24/h3-12H,1-2H3,(H,26,27)(H,28,31)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRMMCTFVPGGK-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.